A Technical Guide to the Structural Elucidation of 1,5-Dimethyl-1H-pyrazole-3-carbonitrile
A Technical Guide to the Structural Elucidation of 1,5-Dimethyl-1H-pyrazole-3-carbonitrile
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of 1,5-dimethyl-1H-pyrazole-3-carbonitrile. Pyrazole derivatives are a cornerstone of medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] Consequently, the precise and confident characterization of their structure, including substituent regiochemistry, is a critical step in chemical synthesis and drug development. This document moves beyond a simple listing of data, explaining the causal reasoning behind experimental choices and data interpretation. We will detail the synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques to build a self-validating case for the target structure, distinguishing it from potential isomers.
Foundational Strategy: The Elucidation Workflow
The structural confirmation of a synthesized molecule is a deductive process. Each analytical technique provides a unique piece of the puzzle. For 1,5-dimethyl-1H-pyrazole-3-carbonitrile (Molecular Formula: C₆H₇N₃, Molecular Weight: 121.14 g/mol ), our strategy is to first confirm the molecular formula and identify key functional groups, then meticulously map the atomic connectivity.[4][5]
The logical flow of this process is as follows:
Caption: Chemical structure of 1,5-dimethyl-1H-pyrazole-3-carbonitrile.
Mass Spectrometry: Confirming the Molecular Formula
Expertise & Causality: The first step is to confirm that the compound has the correct molecular weight. Electron Ionization Mass Spectrometry (EI-MS) is an excellent hard ionization technique that not only provides the molecular ion peak but also induces reproducible fragmentation, offering preliminary structural clues. [6]
Expected Data
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Molecular Ion (M⁺•): The most critical peak will be observed at a mass-to-charge ratio (m/z) of 121, confirming the molecular formula C₆H₇N₃. [4]* Fragmentation Pattern: The stability of the pyrazole ring means the molecular ion peak should be reasonably abundant. Key fragments can arise from predictable bond cleavages. The loss of stable neutral molecules or radicals is favored. [7][8]
Data Summary: Key Mass Fragments
| m/z | Proposed Fragment | Identity of Lost Neutral/Radical | Causality |
| 121 | [C₆H₇N₃]⁺• | - | Molecular Ion |
| 106 | [M - CH₃]⁺ | •CH₃ | Loss of a methyl radical, likely from the more labile N-CH₃ bond. |
| 94 | [M - HCN]⁺• | HCN | Loss of hydrogen cyanide from the nitrile group. |
| 80 | [C₄H₄N₂]⁺• | •CH₃ + HCN | Subsequent loss of HCN from the m/z 106 fragment. |
Experimental Protocol: GC-MS Analysis
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Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Separation (Typical):
-
Column: Non-polar capillary column (e.g., DB-5ms).
-
Injector Temp: 250 °C.
-
Oven Program: Start at 60 °C, hold for 1 min, ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium.
-
-
MS Detection (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Infrared Spectroscopy: Identifying Functional Groups
Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups whose vibrations correspond to specific energy absorptions in the infrared region. For this molecule, the most diagnostic peak is the nitrile group.
Expected Data
The presence of a sharp, intense absorption for the C≡N bond is a primary confirmation point. The aromatic-like ring stretches also provide evidence for the pyrazole core.
Data Summary: Diagnostic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~2230 | C≡N Stretch | Nitrile | Strong, sharp peak confirming the presence of the carbonitrile. [9] |
| ~3000-3100 | C-H Stretch (sp²) | Pyrazole Ring C-H | Indicates aromatic-like character. |
| ~2850-2960 | C-H Stretch (sp³) | Methyl Groups | Confirms the presence of -CH₃ groups. |
| ~1500-1600 | C=N, C=C Stretch | Pyrazole Ring | Characteristic absorptions for the heterocyclic core. [10] |
Experimental Protocol: KBr Pellet
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Preparation: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).
-
Grinding: Thoroughly grind the mixture in an agate mortar until a fine, homogeneous powder is obtained.
-
Pressing: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.
NMR Spectroscopy: The Definitive Structural Proof
Expertise & Causality: While MS and IR confirm the pieces are present, NMR spectroscopy reveals how they are connected. For distinguishing isomers, 1D and 2D NMR are indispensable. The key is to use long-range (2- and 3-bond) correlations between protons and carbons to establish the connectivity across the nitrogen atoms of the pyrazole ring.
¹H NMR Spectroscopy: Proton Environments
Expected Signals: The simplicity of the ¹H NMR spectrum is itself a piece of data. The absence of splitting for all signals indicates no vicinal proton-proton coupling.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.3 | Singlet | 1H | H4 | The sole proton on the electron-rich pyrazole ring. [11][12] |
| ~3.9 | Singlet | 3H | N1-CH₃ | Deshielded by direct attachment to the electronegative nitrogen atom. [11] |
| ~2.4 | Singlet | 3H | C5-CH₃ | Typical chemical shift for a methyl group on an aromatic-like ring. [9] |
¹³C NMR Spectroscopy: Carbon Skeleton
Expected Signals: The number of signals (6) immediately confirms the molecular symmetry. The chemical shifts are highly diagnostic of the electronic environment of each carbon.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~148 | C5 | sp² carbon attached to two nitrogen atoms and a methyl group. |
| ~140 | C3 | sp² carbon attached to the electron-withdrawing nitrile group. |
| ~115 | CN | Nitrile carbon, characteristically found in this region. |
| ~107 | C4 | sp² carbon with an attached proton, typically the most shielded ring carbon. [11][12] |
| ~39 | N1-CH₃ | sp³ carbon attached to nitrogen. [11] |
| ~13 | C5-CH₃ | sp³ carbon of the ring-substituted methyl group. [12] |
2D NMR: Unambiguous Connectivity Mapping
While 1D NMR suggests the structure, 2D NMR proves it. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final arbiter for confirming the N1-methylation. It reveals correlations between protons and carbons that are 2 or 3 bonds apart.
Key HMBC Correlations for Structural Confirmation:
Caption: Key 2- and 3-bond HMBC correlations confirming the structure.
-
The Decisive Correlation: The proton signal of the N1-CH₃ (~3.9 ppm) showing a correlation to the C5 carbon (~148 ppm) is unequivocal proof of the 1,5-substitution pattern. In the isomeric 2,5-dimethyl structure, the N-methyl protons would not have a 2-bond or 3-bond pathway to C5.
-
Self-Validation: Further correlations, such as the C5-CH₃ protons (~2.4 ppm) to C4 and C5 , and the H4 proton (~6.3 ppm) to C3 , C5 , and the C5-CH₃ carbon , build a network of evidence that validates the entire assignment.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).
-
Instrument Parameters (500 MHz Spectrometer):
-
¹H NMR: Acquire 16-32 scans with a spectral width of 16 ppm.
-
¹³C NMR: Acquire 1024-2048 scans with a spectral width of 240 ppm using proton decoupling.
-
HSQC: Set spectral widths to ~10 ppm in F2 (¹H) and ~160 ppm in F1 (¹³C). Acquire 8-16 scans per increment.
-
HMBC: Use the same spectral widths as HSQC. Set the long-range coupling delay (e.g., D6) to optimize for a J-coupling of 8 Hz, which is typical for 2-3 bond correlations. Acquire 16-32 scans per increment.
-
-
Data Processing: Process all spectra using appropriate Fourier transformation, phase correction, and baseline correction.
Conclusion: A Synthesized, Unambiguous Assignment
The structural elucidation of 1,5-dimethyl-1H-pyrazole-3-carbonitrile is achieved through a logical and synergistic application of modern analytical techniques.
-
Mass Spectrometry confirmed the molecular formula of C₆H₇N₃.
-
Infrared Spectroscopy verified the presence of the critical nitrile (C≡N) functional group and the pyrazole core.
-
¹H and ¹³C NMR provided the chemical environments and count of all unique protons and carbons.
-
HMBC Spectroscopy served as the definitive tool, establishing the connectivity of the molecular skeleton and unequivocally proving the N1- and C5-positions of the two methyl groups, thereby distinguishing the target molecule from all other potential regioisomers.
This multi-faceted approach provides a robust, self-validating system for structural confirmation, adhering to the highest standards of scientific integrity required in research and development.
References
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ResearchGate. (n.d.). General structure for Pyrazole derivative (A2). Retrieved from [Link]
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Alam, M. A., et al. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 7(3), 917-926. Available at: [Link]
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R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]
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PubChemLite. (n.d.). 1,5-dimethyl-1h-pyrazole-3-carbonitrile. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
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ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]
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NIST. (n.d.). 3,5-Dimethylpyrazole. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
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